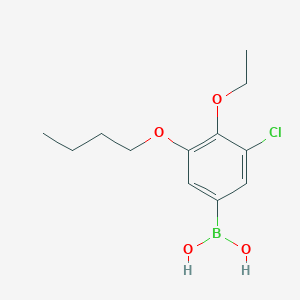

3-Butoxy-5-chloro-4-ethoxyphenylboronic acid

Descripción

3-Butoxy-5-chloro-4-ethoxyphenylboronic acid is a substituted phenylboronic acid derivative featuring a phenyl ring with three distinct substituents: a butoxy group at position 3, a chlorine atom at position 5, and an ethoxy group at position 2. The boronic acid (-B(OH)₂) functional group is typically located at position 1 or 2, depending on the numbering scheme. This compound is structurally designed for applications in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The presence of electron-donating alkoxy groups (butoxy and ethoxy) and an electron-withdrawing chlorine atom creates a unique electronic profile, influencing its reactivity, solubility, and stability in synthetic pathways.

Propiedades

IUPAC Name |

(3-butoxy-5-chloro-4-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BClO4/c1-3-5-6-18-11-8-9(13(15)16)7-10(14)12(11)17-4-2/h7-8,15-16H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXOESSTRWYJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)OCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225091 | |

| Record name | Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-01-7 | |

| Record name | Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted phenyl derivatives.

Borylation: The phenyl derivative undergoes a borylation reaction, often using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.

Substitution Reactions:

Industrial Production Methods: Industrial production methods for this compound are generally similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The butoxy, chloro, and ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Agriculture: Explored for use in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved are specific to the type of reaction it participates in.

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Comparisons

Reactivity in Cross-Coupling Reactions

- 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid : The chlorine atom at position 5 may slow transmetalation in Suzuki reactions compared to fluorine-substituted analogs, but the alkoxy groups enhance solubility, facilitating homogeneous reactions .

- p-Butoxyphenylboronic acid : Lacking chlorine, it exhibits faster coupling kinetics but lower regioselectivity in polyhalogenated systems.

- 3-Ethoxy-5-fluorophenylboronic acid : Fluorine’s strong electron-withdrawing effect increases reactivity toward palladium catalysts, yielding higher conversion rates in aryl-aryl bond formations.

Actividad Biológica

3-Butoxy-5-chloro-4-ethoxyphenylboronic acid is a synthetic boronic acid derivative with potential applications in medicinal chemistry due to its biological activity. This compound has been investigated primarily for its antimicrobial and anticancer properties, which are crucial in the development of new therapeutic agents.

- Molecular Formula : CHBClO

- Molecular Weight : 272.53 g/mol

- CAS Number : 2096334-01-7

The biological activity of 3-butoxy-5-chloro-4-ethoxyphenylboronic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety is known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules involved in disease processes.

Antimicrobial Properties

Research indicates that 3-butoxy-5-chloro-4-ethoxyphenylboronic acid exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially via the modulation of Bcl-2 family proteins and caspases.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against common pathogens, including E. coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that at concentrations above 50 µM, the compound significantly reduced cell viability, suggesting potential for further development as an anticancer drug.

- Mechanistic Studies : Further investigations into the mechanism revealed that treatment with 3-butoxy-5-chloro-4-ethoxyphenylboronic acid led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death.

Data Table

| Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | 32 |

| Antimicrobial | Staphylococcus aureus | Inhibition | 64 |

| Cytotoxicity | HeLa cells | Reduced viability | >50 |

| Cytotoxicity | MCF7 cells | Reduced viability | >50 |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-butoxy-5-chloro-4-ethoxyphenylboronic acid via Suzuki-Miyaura coupling?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling between halogenated aryl precursors (e.g., 4-bromo-3-chloro-5-ethoxyphenol) and a boronic acid pinacol ester. Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and base selection (K₂CO₃ or Cs₂CO₃) in anhydrous THF at 80–100°C. Monitor reaction progress via TLC or HPLC to minimize side reactions like protodeboronation .

Q. How can purity and structural integrity of 3-butoxy-5-chloro-4-ethoxyphenylboronic acid be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity (>97% by GC/HPLC) using reverse-phase C18 columns with UV detection at 254 nm.

- NMR : Confirm substituent positions via ¹H and ¹³C NMR (e.g., characteristic shifts for ethoxy and butoxy groups at δ 1.2–1.6 ppm and δ 3.4–4.0 ppm, respectively).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₇BClO₃: 273.6) .

Q. What solvents and storage conditions are recommended for handling this boronic acid?

- Methodological Answer : Use anhydrous DMSO or THF for solubility. Store at 0–4°C under inert gas (argon) to prevent moisture-induced degradation. For long-term stability, convert to pinacol ester derivatives .

Advanced Research Questions

Q. How do substituent positions (butoxy, chloro, ethoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer : Substituent steric/electronic effects dictate reactivity:

- Chloro groups enhance electrophilicity at the para position, accelerating oxidative addition in Pd catalysis.

- Butoxy and ethoxy groups increase steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning.

- Compare with analogs (e.g., 4-chloro-3-ethoxyphenylboronic acid, similarity index 0.83) to isolate substituent effects .

Q. How to resolve contradictions in catalytic efficiency data when using this compound in heterocyclic syntheses?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., protodeboronation vs. cross-coupling). Mitigate by:

- Adjusting reaction temperature (lower temperatures favor coupling over degradation).

- Adding stabilizing agents (e.g., 2,6-lutidine) to suppress acid-sensitive side reactions.

- Refer to comparative studies with structural analogs (e.g., 3-chloro-4-methoxyphenylboronic acid, similarity index 0.92) to identify optimal conditions .

Q. What computational methods predict the regioselectivity of this boronic acid in multi-component reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Focus on:

- Boron atom electrophilicity in Suzuki-Miyaura coupling.

- Steric maps of substituents using molecular docking software (e.g., AutoDock).

- Validate predictions with experimental kinetic data .

Q. How does this compound compare to fluorinated analogs in pharmaceutical intermediate synthesis?

- Methodological Answer : Fluorinated analogs (e.g., 3-fluoro-4-trifluoromethylphenylboronic acid) exhibit higher metabolic stability but lower solubility. Conduct parallel assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.